甘氨酰-甘氨酰-脯氨酸

描述

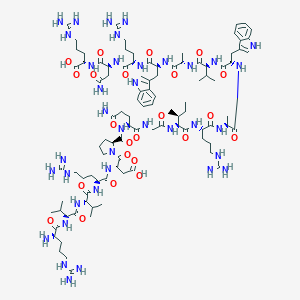

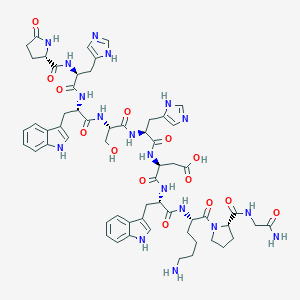

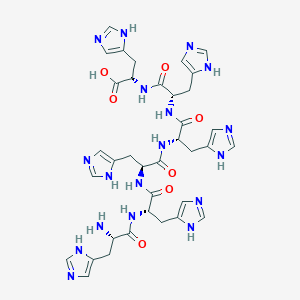

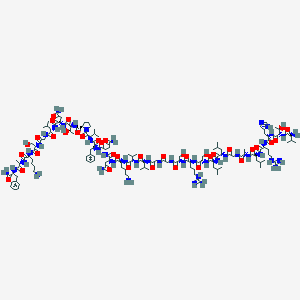

Glycyl-glycyl-proline (Gly-Gly-Pro) is a tripeptide composed of two glycine and one L-proline amino acids joined in sequence by peptide linkages . It is a tautomer of a Gly-Gly-Pro zwitterion .

Synthesis Analysis

The synthesis of Gly-Gly-Pro analogues has been described in various studies . For instance, the alpha-carboxylic acid group of glutamic acid has been modified in the synthesis of nine GPE* analogues .Molecular Structure Analysis

The molecular structure of Gly-Gly-Pro can be viewed using Java or Javascript . The structure of Gly-Pro-Gly and Gly-Pro-Ala oligopeptides has also been studied .Chemical Reactions Analysis

Glycyl radical enzymes (GREs) utilize a glycyl radical cofactor to catalyze difficult chemical reactions in a variety of anaerobic microbial metabolic pathways . A GRE, trans-4-hydroxy-L-proline (Hyp) dehydratase (HypD), was discovered that catalyzes the dehydration of Hyp .Physical And Chemical Properties Analysis

Gly-Gly-Pro has a molecular weight of 229.23 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . It also has a rotatable bond count of 4 .科学研究应用

皮肤健康和胶原代谢:甘氨酰-脯氨酸是胶原代谢的副产物,其水平可以反映皮肤健康状况。尿液中甘氨酰-脯氨酸水平升高与胶原分解增加和皮肤问题(如压疮)有关(Le 等人,2005 年)。

肠道吸收:甘氨酰-脯氨酸在肠道中表现出独特的吸收模式。它与组成它的氨基酸的吸收方式不同,突出了肠道中肽转运的复杂机制(Lane、Silk 和 Clark,1975 年)。

脯氨酸酶缺乏症中的胶原生物合成:在脯氨酸酶缺乏症(一种以甘氨酰-脯氨酸过量为特征的疾病)中,将甘氨酰-脯氨酸添加到细胞培养物中会改变胶原代谢,表明其在理解和管理这种疾病中的潜在作用(Chamson 等人,1989 年)。

肽转运系统:对甘氨酰-脯氨酸在兔和人肠道和肾脏系统中转运的研究,提供了对二肽转运专门机制的见解,这与氨基酸转运不同(Ganapathy、Mendicino 和 Leibach,1981 年;Rajendran 等人,1985 年)。

植物抗逆性:甘氨酰-脯氨酸与其他化合物一起,因其在增强植物对环境胁迫的抵抗力中的作用而受到研究。这突出了其在农业和环境科学中的潜在应用(Ashraf 和 Foolad,2007 年)。

诊断应用:标记有锝 (99mTc) 的甘氨酰-脯氨酸因其在诊断成像中的潜力而受到探索,特别是在追踪胶原合成和降解方面(Staník 和 Benkovský,2011 年)。

神经学研究:甘氨酰-脯氨酸对脑缺血后神经活性氨基酸和能量转换的影响,表明其在神经学研究和治疗中的潜力(Bashun 等人,2013 年)。

纤维蛋白原和纤维蛋白聚合:甘氨酰-脯氨酸衍生物因其与纤维蛋白原结合并抑制纤维蛋白聚合的能力而受到研究,为血液凝固过程提供了见解(Laudano 和 Doolittle,1978 年)。

作用机制

Target of Action

H-Gly-Gly-Pro-OH, also known as Gly-gly-pro, Glycyl-glycyl-L-proline, Glycyl-glycyl-proline, or glycylglycyl-l-proline, is a tripeptide composed of three amino acids . It is derived from collagen, the most abundant protein in animals It is known that similar collagen-derived peptides can target denatured collagen .

Mode of Action

For instance, Larazotide, a synthetic peptide derived from a protein secreted by Vibrio cholerae, has a similar structure to H-Gly-Gly-Pro-OH . Larazotide acts as an inhibitor of paracellular permeability, preventing the disassembly of tight junctions and the associated increase in intestinal permeability .

Biochemical Pathways

It is known that similar peptides can affect the pathways related to collagen metabolism .

Pharmacokinetics

It is known that similar peptides can have different pharmacokinetic properties depending on their structure .

Action Environment

It is known that the action of similar peptides can be influenced by factors such as temperature . For instance, the complex formation constant of the peptide Gly-Pro-Hyp with ferric ions was found to be influenced by temperature .

安全和危害

未来方向

The glycyl radical enzyme (GRE) superfamily, which includes Gly-Gly-Pro, is one of the most enriched protein families in the human gut microbiome . GREs are O2-sensitive enzymes that catalyze key transformations in anaerobic microbial metabolism, including carbohydrate utilization and DNA synthesis . This suggests potential future directions for research into the roles and applications of Gly-Gly-Pro.

生化分析

Biochemical Properties

H-Gly-Gly-Pro-OH plays a crucial role in biochemical reactions, particularly in the synthesis and metabolism of collagen. It interacts with enzymes such as protocollagen proline hydroxylase, which hydroxylates proline residues in collagen precursors . This interaction is essential for the formation of stable collagen triple helices, which are critical for the structural integrity of connective tissues. Additionally, H-Gly-Gly-Pro-OH can act as a competitive inhibitor for certain enzymes, influencing the synthesis of hydroxyproline .

Cellular Effects

H-Gly-Gly-Pro-OH affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can enhance the absorption of collagen-derived peptides, such as Pro-Hyp and Gly-Pro-Hyp, which are involved in skin health and anti-photoaging effects . This tripeptide also plays a role in the regulation of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and repair .

Molecular Mechanism

The molecular mechanism of H-Gly-Gly-Pro-OH involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. It acts as a substrate or inhibitor for protocollagen proline hydroxylase, influencing the hydroxylation of proline residues in collagen . This hydroxylation is crucial for the stability of collagen triple helices. Additionally, H-Gly-Gly-Pro-OH can interact with other enzymes and proteins, modulating their activity and affecting gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of H-Gly-Gly-Pro-OH can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that the protective effects of collagen hydrolysates containing H-Gly-Gly-Pro-OH on photo-aged skin are time-dependent, with significant improvements observed over prolonged periods . The stability of H-Gly-Gly-Pro-OH in various conditions, such as temperature and pH, also influences its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of H-Gly-Gly-Pro-OH vary with different dosages in animal models. Higher dosages of collagen hydrolysates containing this tripeptide have been shown to enhance the absorption of collagen-derived peptides and improve skin health . Excessive dosages may lead to adverse effects, such as toxicity or disruption of normal cellular functions. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential risks .

Metabolic Pathways

H-Gly-Gly-Pro-OH is involved in several metabolic pathways, particularly those related to collagen metabolism. It interacts with enzymes such as prolidase, which cleaves the peptide into its constituent amino acids, glycine and proline . These amino acids can then be recycled into collagen or other proteins, contributing to the maintenance and repair of connective tissues . The metabolic flux and levels of metabolites are influenced by the presence of H-Gly-Gly-Pro-OH, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of H-Gly-Gly-Pro-OH within cells and tissues involve specific transporters and binding proteins. This tripeptide can form complexes with metal ions, such as iron, which facilitate its transport and absorption . The distribution of H-Gly-Gly-Pro-OH within tissues is influenced by its interactions with collagen and other extracellular matrix components, affecting its localization and accumulation .

Subcellular Localization

H-Gly-Gly-Pro-OH is localized in various subcellular compartments, depending on its interactions with other biomolecules. It can be found in the endoplasmic reticulum, where it participates in the synthesis and modification of collagen . Additionally, it may be localized in the extracellular matrix, contributing to the structural integrity of tissues . The subcellular localization of H-Gly-Gly-Pro-OH is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

(2S)-1-[2-[(2-aminoacetyl)amino]acetyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O4/c10-4-7(13)11-5-8(14)12-3-1-2-6(12)9(15)16/h6H,1-5,10H2,(H,11,13)(H,15,16)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUEFQXUHTUZXHR-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC(=O)CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CNC(=O)CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14379-76-1 | |

| Record name | Glycyl-glycyl-proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014379761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Gly-Gly-Pro?

A1: The molecular formula of Gly-Gly-Pro is C8H13N3O4, and its molecular weight is 215.21 g/mol.

Q2: What are the spectroscopic characteristics of Gly-Gly-Pro?

A2: While specific spectroscopic data is not extensively detailed within the provided research, various techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy have been employed to elucidate the conformational preferences of Gly-Gly-Pro and its derivatives. [, ] These techniques provide valuable insights into the spatial arrangement of atoms and the overall three-dimensional structure of the molecule.

Q3: Does the C-terminal ester group of Gly-Gly-Pro derivatives affect their ability to function as ion channels in phospholipid bilayers?

A3: Yes, the C-terminal ester group significantly influences the anion transport activity of Gly-Gly-Pro derivatives. Research indicates that varying the alkyl chain length of the C-terminal ester in diglycolylated heptapeptides containing the Gly-Gly-Gly-Pro-Gly-Gly-Gly sequence alters their chloride transport efficacy. [] Specifically, the n-heptyl ester exhibited the highest activity among the C18 anchored esters tested. This suggests the C-terminal ester group plays a crucial role in anchoring the peptide within the phospholipid bilayer, directly influencing its channel-forming properties and ion transport capabilities.

Q4: Is Gly-Gly-Pro itself an inhibitor of Clostridium histolyticum collagenase?

A4: No, Gly-Gly-Pro, along with dipeptides like Gly-Pro and their C-terminal amides, do not inhibit the collagenase from Clostridium histolyticum. [] This suggests that these short peptide sequences alone lack the structural features necessary to effectively interact with and inhibit the enzyme's active site.

Q5: Have computational methods been used to study elastase and its interactions with organic solvents?

A5: Yes, homology modeling, a computational technique, was employed to predict the three-dimensional structure of an organic solvent-tolerant elastase from Pseudomonas aeruginosa strain K. [] This modeling, coupled with energy minimization and validation steps, provided insights into the enzyme's structure, identifying regions crucial for catalysis and metal ion binding. Furthermore, the study identified potential disulfide bridges (Cys30-Cys58 and Cys270-Cys297) contributing to the elastase's tertiary structure.

Q6: How do structural modifications to Gly-Gly-Pro impact its interaction with collagenase?

A6: While Gly-Gly-Pro itself doesn't inhibit collagenase, modifications incorporating a phosphonic acid group significantly enhance its inhibitory potency. Research demonstrates that (Isoamylphosphonyl)glycyl-L-prolyl-L-alanine, a phosphonic amide analog of Leu-Gly-Pro-Ala, exhibits potent inhibition of collagenase (IC50 of 16 μM). [] This dramatic increase in potency, compared to the unmodified tetrapeptide, highlights the importance of the phosphonic amide group in mimicking the tetrahedral transition state during collagen hydrolysis. This modification strategy demonstrates the potential for designing potent collagenase inhibitors based on short collagen-like peptides.

Q7: How does the stability of an elastase enzyme relate to its tolerance for organic solvents?

A7: Interestingly, the organic solvent-tolerant elastase from Pseudomonas aeruginosa strain K displayed a stability pattern contradictory to conventional protein behavior in organic solvents. [] The enzyme exhibited enhanced activity and stability in hydrophilic organic solvents with log Po/w ≤ 2.0. This unusual stability was attributed to alterations in the enzyme's secondary structure induced by these hydrophilic solvents. This finding suggests that specific structural features of this elastase allow it to function effectively in non-aqueous environments, opening avenues for its application as a biocatalyst in various industrial processes.

Q8: Are there any peptide drugs containing the Gly-Gly-Pro sequence?

A8: While Gly-Gly-Pro itself isn't a known drug component, its presence within larger peptide sequences is noteworthy. Exenatide, a glucagon-like peptide-1 (GLP-1) receptor agonist used in treating type 2 diabetes, contains the Gly-Gly-Pro motif. [, ] Though not directly involved in receptor binding, the Gly-Gly-Pro sequence contributes to the overall structure and potentially influences the peptide's pharmacokinetic properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。